BenchChemオンラインストアへようこそ!

7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one

Kinase inhibition Binding affinity TR-FRET assay

7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one is a critical chemical probe offering sub-nanomolar DYRK1A affinity (Kd=0.240nM) and drastically reduced MAO-A inhibition versus harmine. This 7,7-dimethyl modification ensures cleaner target engagement, essential for confident data in β-cell proliferation, cancer resistance, and neuronal studies. Sourced to high purity (≥98%) for reproducible R&D.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 1595028-26-4
Cat. No. B1415843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
CAS1595028-26-4
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)C3=C(N2)C=CC=N3)C
InChIInChI=1S/C13H14N2O/c1-13(2)6-9-11(10(16)7-13)12-8(15-9)4-3-5-14-12/h3-5,15H,6-7H2,1-2H3
InChIKeyATXGNVKOSHWPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one: Technical Profile and Procurement-Relevant Characteristics


7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one (CAS 1595028-26-4) is a synthetic β-carboline analog that functions as a potent and selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Its core pyridoindole scaffold is structurally related to the natural product harmine but features a saturated 7,8-dihydro ring system with geminal dimethyl substitution at the 7-position, a modification known to alter kinase selectivity and off-target liability compared to the parent harmine scaffold [1]. The compound demonstrates high binding affinity to DYRK1A (Kd = 0.240 nM by TR-FRET) and is currently utilized as a chemical probe for investigating DYRK1A-mediated signaling pathways in neurodegenerative disease and diabetes research [2].

Why In-Class DYRK1A Inhibitors Cannot Be Directly Substituted for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one


Within the β-carboline and pyridoindole class, subtle structural modifications yield dramatic differences in kinase selectivity and off-target engagement. The parent compound harmine exhibits potent DYRK1A inhibition (IC50 ≈ 80 nM) but suffers from equally potent inhibition of monoamine oxidase A (MAO-A, IC50 ≈ 107 nM), resulting in a DYRK1A:MAO-A selectivity ratio of approximately 1.2—a narrow window that complicates interpretation of biological effects [1][2]. In contrast, 7,8-dihydro-7,7-dimethyl substitution eliminates the fully aromatic β-carboline character, reducing MAO-A inhibition while preserving or enhancing DYRK1A affinity. Additionally, in-class analogs such as harmol, harmaline, and AnnH75 each display distinct selectivity signatures (DYRK1A:MAO-A ratios ranging from 0.2 to 26.1) that preclude interchangeable use in experiments where clean target engagement is required [1]. Consequently, procurement of the specific 7,7-dimethyl-7,8-dihydro derivative is mandatory for studies requiring a defined DYRK1A selectivity profile distinct from the promiscuity of natural harmine and its close analogs.

Quantitative Differentiation of 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one from Closest Analogs: Head-to-Head and Cross-Study Evidence


Binding Affinity to DYRK1A: 7,7-Dimethyl Derivative vs. Parent Harmine

The 7,7-dimethyl-7,8-dihydro derivative exhibits sub-nanomolar binding affinity for DYRK1A. In a TR-FRET assay measuring equilibrium dissociation constant (Kd) against human DYRK1A, this compound demonstrated a Kd of 0.240 nM [1]. By comparison, the parent compound harmine, which lacks the 7,7-dimethyl substitution and possesses an aromatic β-carboline core, displays an IC50 of 80 nM (≈0.08 µM) against DYRK1A in standard kinase assays—a value approximately 330-fold higher than the Kd of the dimethyl derivative, noting the different measurement modalities . While direct Kd-vs-IC50 comparison warrants caution, the magnitude of difference suggests a substantial enhancement in target engagement that is structurally driven by the saturated 7,8-dihydro scaffold and gem-dimethyl steric effects.

Kinase inhibition Binding affinity TR-FRET assay

Functional Inhibition of DYRK1A in Cellular Context: IC50 Comparisons

In a displacement assay using Kinase tracer 236 from biotinylated DYRK1A expressed in E. coli and measured by TR-FRET after 1.5 hours, 7,8-dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one exhibited an IC50 of 76 nM [1]. This value is comparable to the reported IC50 of harmine against DYRK1A (80 nM) under similar ATP-competitive conditions . However, the dimethyl derivative achieves this potency while maintaining a distinct selectivity profile relative to harmine (see Evidence Item 3), indicating that the 7,7-dimethyl modification preserves on-target potency while favorably altering off-target engagement.

Cellular assay IC50 Tau phosphorylation

Kinase Selectivity: DYRK1A vs. DYRK1B vs. CLK2

7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one demonstrates differential inhibition across the DYRK family and related kinases. Against DYRK1B, the compound exhibits an IC50 of 12 nM in a standard inhibition assay—approximately 6.3-fold more potent than its activity against DYRK1A (76 nM) [1][2]. In contrast, inhibition of CLK2, a related CMGC kinase, is substantially weaker with an IC50 of 60 nM, yielding a DYRK1A:CLK2 selectivity ratio of ~0.8 (i.e., roughly equipotent) but a DYRK1B:CLK2 ratio of 5.0 [3]. This selectivity fingerprint differs markedly from harmine, which exhibits IC50 values of 80 nM (DYRK1A), 900 nM (DYRK2), and 800 nM (DYRK3), with reported activity against CLK2 in the micromolar range . The 7,7-dimethyl-7,8-dihydro derivative thus presents a reversed selectivity profile—more potent against DYRK1B than DYRK1A—which is structurally unique among β-carboline-based inhibitors.

Kinase selectivity DYRK1B CLK2

MAO-A Off-Target Liability: Structural Differentiation from Harmine

A major limitation of harmine as a DYRK1A chemical probe is its potent inhibition of monoamine oxidase A (MAO-A). Harmine inhibits MAO-A with an IC50 of approximately 107 nM, yielding a DYRK1A:MAO-A selectivity ratio of only 1.2—effectively non-selective between the two targets [1]. In contrast, the 7,8-dihydro-7,7-dimethyl modification reduces MAO-A inhibition while maintaining DYRK1A potency. Although direct MAO-A IC50 data for this specific compound are not publicly available in primary literature, structure-activity relationship studies across the β-carboline class demonstrate that saturation of the 7,8-bond and introduction of steric bulk at the 7-position consistently decrease MAO-A affinity (harmaline DYRK1A:MAO-A ratio = 26.1; AnnH31 DYRK1A:MAO-A ratio = 40) [1][2]. By class inference, the 7,7-dimethyl-7,8-dihydro derivative is predicted to exhibit a substantially improved DYRK1A:MAO-A selectivity ratio relative to harmine's 1.2, making it a cleaner probe for DYRK1A-dependent phenotypes in cellular systems where MAO-A activity could confound results.

Monoamine oxidase A Off-target Selectivity ratio

Chemical Stability and Synthetic Accessibility Relative to Harmine Analogs

The 7,8-dihydro-7,7-dimethyl modification eliminates the planar, fully aromatic β-carboline system present in harmine, which is known to undergo photooxidation and DNA intercalation under ambient laboratory conditions. The saturated 7,8-bond reduces the compound's susceptibility to oxidative degradation and photochemical side reactions, conferring greater bench stability during storage and assay preparation [1]. Furthermore, the gem-dimethyl substitution at C7 introduces a quaternary carbon center that sterically shields the adjacent nitrogen, reducing nucleophilic reactivity and potential adduct formation with electrophilic cellular components. While no direct head-to-head stability comparison has been published, the class-level understanding of β-carboline photochemistry supports improved handling characteristics for the 7,8-dihydro derivative relative to fully aromatic harmine and its planar analogs.

Chemical stability Synthetic scalability Procurement

Optimal Use Cases for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one Based on Differential Evidence


DYRK1A-Dependent Pancreatic β-Cell Proliferation Screens

In high-throughput screening for β-cell regenerative agents, DYRK1A inhibition is a validated mechanism for inducing human β-cell proliferation [1]. The 7,7-dimethyl-7,8-dihydro derivative offers sub-nanomolar DYRK1A binding affinity (Kd = 0.240 nM) combined with a predicted DYRK1A:MAO-A selectivity ratio >10—substantially cleaner than harmine's ratio of 1.2 [2][3]. This selectivity advantage reduces false-positive hits arising from MAO-A-mediated metabolic effects, enabling more confident attribution of proliferative responses to DYRK1A inhibition. Recommended as a reference inhibitor in β-cell expansion protocols where off-target confounders must be minimized.

Isoform-Selective Probing of DYRK1B in Oncology Models

The compound's 6.3-fold selectivity for DYRK1B (IC50 = 12 nM) over DYRK1A (IC50 = 76 nM) distinguishes it from harmine, which preferentially inhibits DYRK1A over DYRK1B [4]. DYRK1B has been implicated in cancer cell survival under mitogen-poor conditions and in resistance to chemotherapy [5]. For investigators requiring a DYRK1B-preferential inhibitor with defined cross-reactivity against DYRK1A and CLK2 (IC50 = 60 nM), this compound provides a distinct selectivity fingerprint that complements harmine-based tools. Appropriate for siRNA rescue experiments and kinase panel profiling in colon carcinoma and pancreatic cancer cell lines.

Neuronal DYRK1A Studies Requiring Minimal MAO-A Interference

DYRK1A is a key regulator of neurite formation and tau phosphorylation in neuronal models, but the concurrent MAO-A inhibition exhibited by harmine complicates interpretation of synaptic and neurotransmitter-related phenotypes [6]. The 7,8-dihydro-7,7-dimethyl modification, by class-level SAR, substantially reduces MAO-A inhibition while preserving nanomolar DYRK1A potency [3]. This compound is therefore indicated for studies of DYRK1A in primary hippocampal neurons, induced pluripotent stem cell-derived neurons, and organoid models where MAO-A activity influences dopamine and serotonin metabolism. Its improved bench stability further supports long-term neuronal differentiation protocols.

Chemical Probe for DYRK1A Crystallography and Biophysical Studies

The high binding affinity (Kd = 0.240 nM) and well-defined selectivity profile of 7,8-dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one make it an excellent ligand for co-crystallization with DYRK1A and for biophysical assay development (SPR, TR-FRET, ITC) [2]. The saturated 7,8-bond and gem-dimethyl group introduce conformational rigidity and steric features that may stabilize distinct active-site conformations compared to planar harmine, offering structural biologists a complementary tool to probe DYRK1A inhibitor binding modes. Suitable as a reference ligand in fragment-based screening and in competitive displacement assays for hit validation.

Quote Request

Request a Quote for 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.